![molecular formula C11H19Cl2N3O2 B1433885 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride CAS No. 1431963-32-4](/img/structure/B1433885.png)
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
概要
説明
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
生化学分析
Biochemical Properties
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrazole ring in its structure is known to exhibit tautomerism, which can influence its reactivity and interaction with other molecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . Additionally, it may bind to proteins and alter their conformation, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This can result in altered cell proliferation, differentiation, and apoptosis. Furthermore, the compound may affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in metabolic and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Alternatively, it may activate enzymes by stabilizing their active conformation. The compound can also influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. The compound’s stability may be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may degrade into different products, which could have distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At high doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations . This can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The compound’s distribution within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of the compound can also be dynamic, changing in response to cellular signals or environmental conditions .
準備方法
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with piperidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to enhance the yield . Industrial production methods often scale up these reactions, optimizing conditions to ensure high purity and yield.
化学反応の分析
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include solvents like methanol and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
類似化合物との比較
When compared to other pyrazole derivatives, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride stands out due to its unique structure and properties. Similar compounds include:
1-Methylpyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Utilized in various organic synthesis reactions
特性
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13-6-9(5-12-13)7-14-4-2-3-10(8-14)11(15)16;;/h5-6,10H,2-4,7-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLHRBWGERHPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


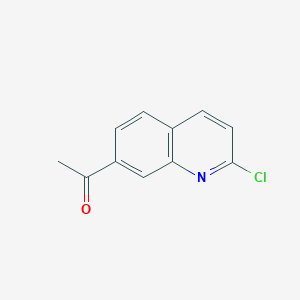

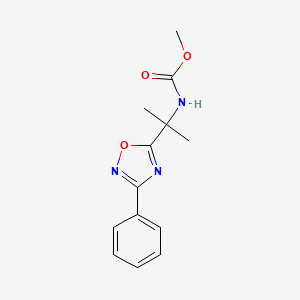

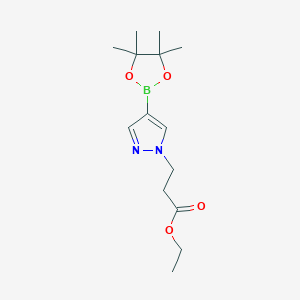

![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
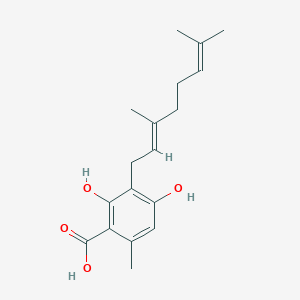
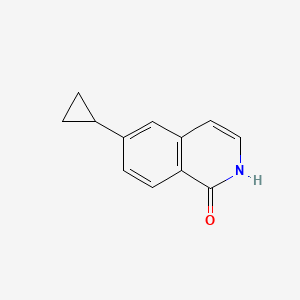

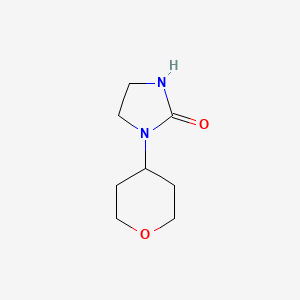

![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)
